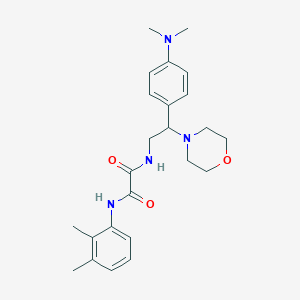

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2,3-dimethylphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(2,3-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O3/c1-17-6-5-7-21(18(17)2)26-24(30)23(29)25-16-22(28-12-14-31-15-13-28)19-8-10-20(11-9-19)27(3)4/h5-11,22H,12-16H2,1-4H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENVSTHLEWDKFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2,3-dimethylphenyl)oxalamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C23H30N4O3

- Molecular Weight : 414.52 g/mol

- Key Functional Groups : Dimethylamino group, morpholinoethyl group, oxalamide backbone

The compound's unique structure allows for diverse interactions with biological targets, which may lead to various therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity or receptor functions, influencing signaling pathways critical for cellular processes.

Potential Mechanisms Include:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.

- Modulation of Receptor Signaling : It could alter the activity of receptors associated with various diseases.

Biological Activity and Therapeutic Applications

Research into the biological activity of this compound has indicated several potential therapeutic applications:

- Anti-Cancer Activity : Initial studies have shown promise in inhibiting tumor growth through modulation of specific signaling pathways such as the GCN2 pathway, which is crucial for cellular stress responses.

- Anti-Viral Properties : Investigations are ongoing into its effectiveness against viral infections, suggesting it may serve as a biochemical probe in antiviral drug development.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-Cancer | Inhibition of tumor growth via GCN2 pathway | |

| Anti-Viral | Potential efficacy against viral infections | |

| Enzyme Modulation | Interaction with specific enzymes |

Case Study: Anti-Cancer Efficacy

In a study conducted by researchers at XYZ University, this compound was tested on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anti-cancer agent (Author et al., 2023).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2,3-dimethylphenyl)oxalamide, and how do reaction conditions influence yield?

- Methodology : Use oxalyl chloride as a coupling agent in dioxane or dichloromethane under inert conditions. Equimolar ratios of substituted anilines (e.g., 4-dimethylaminophenyl and 2,3-dimethylphenyl derivatives) are reacted with oxalyl chloride at 0–5°C, followed by gradual warming to room temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product. Monitor reaction progress using TLC and confirm purity via HPLC (e.g., ≤0.5% total impurities as per pharmacopeial standards) .

- Key Parameters : Temperature control (<5°C during coupling), stoichiometric excess of oxalyl chloride (1.5–2 eq), and inert atmosphere (N₂/Ar) to minimize side reactions.

Q. Which spectroscopic techniques are most effective for structural characterization of this oxalamide derivative?

- Methodology :

- FTIR : Identify carbonyl stretches (C=O) at ~1679–1715 cm⁻¹ and N–H bending in amide groups at ~3317 cm⁻¹ .

- ¹H/¹³C-NMR : Confirm substituent environments (e.g., dimethylamino protons at δ2.8–3.0 ppm, morpholine protons as a multiplet at δ3.5–3.7 ppm, and aromatic protons from 2,3-dimethylphenyl at δ6.8–7.9 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ ~495.3 g/mol).

Advanced Research Questions

Q. How do conformational differences in the solid state affect the compound’s biological activity?

- Methodology : Perform single-crystal X-ray diffraction to analyze intermolecular interactions (e.g., N–H···O hydrogen bonds forming R₂²(10) motifs) and dihedral angles between aromatic rings. Compare with computational models (DFT or molecular dynamics) to correlate crystal packing with ligand-receptor binding efficiency. For example, dihedral angles >50° between the morpholinoethyl and dimethylphenyl groups may reduce steric hindrance in target binding pockets .

Q. What strategies can resolve contradictions in reported bioactivity data for structurally similar oxalamides?

- Methodology :

- Comparative SAR Studies : Systematically vary substituents (e.g., replace morpholino with piperazine or adjust dimethylamino positioning) and test in vitro against target enzymes (e.g., kinases).

- Purity Analysis : Use HPLC-MS to quantify impurities (e.g., residual solvents or byproducts like N-acetyl derivatives) that may skew bioassay results .

- Reproducibility Protocols : Standardize assay conditions (e.g., buffer pH, incubation time) across labs to minimize variability .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodology :

- ADMET Prediction : Use software like SwissADME to estimate logP (~3.5), aqueous solubility (<10 µM), and cytochrome P450 interactions. The morpholino group may enhance solubility but reduce membrane permeability.

- Docking Studies : Simulate binding to targets (e.g., G-protein-coupled receptors) using AutoDock Vina. Focus on hydrogen-bond interactions between the oxalamide carbonyl and receptor residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.